Structural Differentiation: Cyclopentyloxy vs. Bromophenoxy Ether at the Pyrazinone 3-Position
The cyclopentyloxy substituent at the 3-position constitutes the defining structural feature of this compound. Compared to the commercially available analog 3-(4-bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one (CAS 1275071-39-0, MW 281.1 g/mol), the replacement of a planar, halogenated aromatic ether with a non-planar, aliphatic cyclopentyloxy group increases molecular flexibility and reduces calculated lipophilicity, though no experimental LogP or LogD data were located for either compound to quantify this difference . The topological polar surface area (TPSA) of the cyclopentyloxy analog is calculated as 44.5 Ų (vs. a reference pyrazinone PDE5 inhibitor scaffold with a TPSA of 114 Ų that demonstrated a rat brain-to-plasma ratio of 0.32), suggesting that, if all else were equal, this compound would fall within a more favorable range for passive membrane permeability [1]. However, no experimental permeability, solubility, or target engagement data exist for the target compound to validate this in silico inference.
| Evidence Dimension | Molecular Weight and Calculated TPSA |
|---|---|
| Target Compound Data | MW = 194.23 g/mol; TPSA (calc) ≈ 44.5 Ų (ChemSrc record) |
| Comparator Or Baseline | 3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one: MW = 281.1 g/mol (AKSci); Reference pyrazinone PDE5 inhibitor (compound 20): TPSA = 114 Ų, brain:plasma ratio = 0.32 in rat |
| Quantified Difference | MW difference: -86.9 g/mol (target vs. bromophenoxy analog). TPSA difference: -69.5 Ų (target vs. reference PDE5 inhibitor). No experimental ADME data available for target compound. |
| Conditions | MW and formula from ChemSrc database records; TPSA calculated by fragment-based method; PDE5 inhibitor data from Hughes et al. 2011 (rat in vivo study) |
Why This Matters
This molecular weight difference separates the target from a heavier, halogenated analog in compound library diversity sets, while the theoretical TPSA advantage over high-TPSA pyrazinones suggests potential for membrane permeability that remains unverified and cannot be used for procurement decisions without experimental validation.
- [1] Hughes, R.O., et al. (2011). Investigation of the pyrazinones as PDE5 inhibitors. Bioorg. Med. Chem. Lett., 21, 6348-6352. Structure-brain exposure relationship data cited therein (compound 20: TPSA 114 Ų; brain:plasma ratio 0.32). RCSB PDB 3TGE. View Source
